![molecular formula C16H17NO3 B2488464 N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034566-42-0](/img/structure/B2488464.png)

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

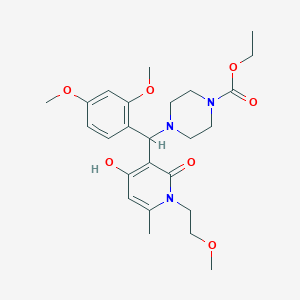

The synthesis of cyclohexene derivatives, closely related to N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide, often involves catalytic processes or reactions that enable the formation of complex structures from simpler precursors. For instance, palladium-catalyzed three-component cyclization processes have been employed to synthesize cyclohexenecarboxamide derivatives, highlighting the versatility and efficiency of modern synthetic approaches in constructing complex molecular architectures (Yoon & Cho, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound reveals intricate details about their spatial arrangement and bonding patterns. X-ray crystallography provides deep insights into the crystal structure, showcasing interactions such as hydrogen bonding that stabilize the structure. For example, structural characterization of related cyclohexenecarboxamide derivatives through X-ray diffraction analysis offers valuable information on their conformation and intramolecular interactions (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

Cyclohexene derivatives undergo a variety of chemical reactions, showcasing their reactivity and the influence of their structure on their chemical behavior. Phosphine-catalyzed annulations and reactions with carbon monoxide and arylhydrazines are notable examples, producing compounds with significant bioactivity and potential applications (Tran & Kwon, 2007).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide, as a specific compound, does not directly appear in the literature. However, related compounds and methodologies provide insights into potential research applications and chemical behaviors. For instance, the phosphine-catalyzed [4 + 2] annulations offer efficient syntheses of cyclohexenes, suggesting that similar catalytic processes might be applicable for synthesizing structurally related compounds like this compound (Y. S. Tran & O. Kwon, 2007). These methodologies highlight the compound's relevance in organic synthesis, particularly in the construction of complex cyclohexene frameworks.

Catalysis and Material Science

Research on Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective formation of cyclohexanone underlines the potential of similar compounds in catalysis and material science. The high selectivity and conversion rates achieved suggest that derivatives of cyclohexenecarboxamide could be explored as intermediates or catalysts in various chemical transformations (Yong Wang et al., 2011).

Pharmaceutical and Biological Research

Compounds structurally related to this compound have been evaluated for their potential biological activities. For instance, certain cyclohexane-1-carboxamides have been studied as apoptosis inducers, suggesting that modifications to the cyclohexenecarboxamide backbone might yield new therapeutic agents with antitumor properties (W. H. Abd-Allah & Mohamed F Elshafie, 2018).

Anticonvulsant Properties

The development of enaminone derivatives for potential anticonvulsant applications highlights the broader relevance of cyclohexenecarboxamide derivatives in medicinal chemistry. Research focused on evaluating cyclic enaminones connected to substituted aromatic rings via a sp2 hybridized linker, leading to the synthesis of compounds with pharmacological responses in acute seizure models. This research avenue suggests the potential of this compound derivatives in the development of new anticonvulsant drugs (Isis J. Amaye et al., 2021).

Mecanismo De Acción

Cyclohex-3-ene-1-carboxamide derivatives

have been synthesized and studied for their interesting rearrangement products in both bromination and epoxidation reactions . Hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring in these reactions were found to be effective in product formation .

Cyclohexanecarboxylic acids

featuring diverse substitution patterns, substituent configurations, and varying lengths of n-alkyl groups have been developed and tested for their impact on inhibitory activity . These molecules, characterized by a six-membered-ring structure adorned with multiple hydrophilic groups, align with the common structural features of many carbohydrate mimetics .

Glycosidases

, also known as glycoside hydrolases, represent a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds . They play essential roles in numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(20-14)13-8-9-19-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKVGIDAVQLJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)